4-Bromo-2-(chloromethyl)-6-nitropyridine

Description

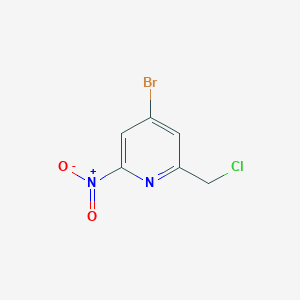

4-Bromo-2-(chloromethyl)-6-nitropyridine is a halogenated nitro-substituted pyridine derivative. Its molecular structure features a bromine atom at position 4, a chloromethyl group (-CH2Cl) at position 2, and a nitro group (-NO2) at position 6 of the pyridine ring. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science, given the reactive chloromethyl and electron-withdrawing nitro groups .

Properties

CAS No. |

1393531-70-8 |

|---|---|

Molecular Formula |

C6H4BrClN2O2 |

Molecular Weight |

251.46 g/mol |

IUPAC Name |

4-bromo-2-(chloromethyl)-6-nitropyridine |

InChI |

InChI=1S/C6H4BrClN2O2/c7-4-1-5(3-8)9-6(2-4)10(11)12/h1-2H,3H2 |

InChI Key |

DJNSVFJLEJBQKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-6-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-(chloromethyl)-6-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-6-nitropyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Products include 4-Bromo-2-(azidomethyl)-6-nitropyridine or 4-Bromo-2-(thiocyanatomethyl)-6-nitropyridine.

Reduction: The major product is 4-Bromo-2-(chloromethyl)-6-aminopyridine.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and halogens makes the compound highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The following table highlights structurally related pyridine derivatives, their substituent positions, and similarity scores derived from molecular descriptor analyses:

Key Observations :

- Positional Isomerism : Compounds like 6-Bromo-2-chloro-3-nitropyridine differ from the target compound in nitro group placement (position 3 vs. 6), which significantly alters electronic properties and reactivity .

- Substituent Effects : The chloromethyl group (-CH2Cl) in the target compound enhances electrophilicity compared to methyl (-CH3) or chloro (-Cl) groups, making it more reactive in nucleophilic substitution reactions .

- Similarity Trends : Higher similarity scores (e.g., 0.84 for 6-Chloro-2-methyl-3-nitropyridine) correlate with shared nitro and halogen substituents, though positional differences persist .

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Analysis :

- The nitro group increases polarity and melting points in analogues (e.g., 2-Amino-5-bromo-3-nitropyridine, mp 208–210°C) .

- Chloromethyl groups may reduce crystallinity compared to methyl or amino substituents, impacting solubility in polar solvents.

Q & A

Q. What experimental strategies are recommended for synthesizing 4-Bromo-2-(chloromethyl)-6-nitropyridine with high purity?

To synthesize this compound, a multi-step approach is often employed:

- Step 1 : Begin with a nitration reaction on a brominated pyridine precursor under controlled acidic conditions (e.g., H₂SO₄/HNO₃) to introduce the nitro group at the 6-position.

- Step 2 : Utilize a chloromethylation reaction using paraformaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to functionalize the 2-position.

- Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC or GC-MS.

Key Considerations : Nickel-catalyzed reductive coupling methods, as demonstrated in analogous pyridine systems, can improve yield in halogen-rich environments .

Q. How can vibrational spectroscopy (FTIR/Raman) be optimized for characterizing this compound?

- Experimental Setup : Use a Bruker Vertex 70 FTIR spectrometer with ATR accessory (4 cm⁻¹ resolution, 32 scans) and a Bruker RAM II Raman module (785 nm laser, 150 mW power).

- Computational Validation : Compare experimental spectra with density functional theory (DFT) calculations (B3LYP/6-311++G** or B3PW91/cc-pVTZ) to assign vibrational modes. For example, the nitro group’s asymmetric stretch (~1520 cm⁻¹) and chloromethyl C-Cl stretch (~650 cm⁻¹) should align with computed values .

Q. What storage conditions ensure the stability of this compound?

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture or light.

- Stability Tests : Monitor decomposition via periodic ¹H NMR (DMSO-d₆) to detect emerging peaks at δ 3.8–4.2 (hydrolysis products) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in the compound’s electronic structure predictions?

- Methodology : Perform comparative DFT studies using hybrid functionals (e.g., B3LYP for thermochemical accuracy vs. M06-2X for non-covalent interactions).

- Basis Set Selection : Use cc-pVTZ for geometry optimization and 6-311++G** for vibrational analysis.

- Validation : Cross-check with experimental UV-Vis spectra (λmax ~310 nm for nitro-aromatic transitions) .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

- Crystallization : Slow diffusion of hexane into a dichloromethane solution yields crystals suitable for single-crystal XRD.

- Data Refinement : Use SHELXL for structure refinement, focusing on resolving disorder in the chloromethyl group. Anisotropic displacement parameters (ADPs) for bromine and nitro groups require careful modeling .

Q. How do substituents (Br, Cl, NO₂) influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing nitro group directs nucleophiles to the 2- and 4-positions. Bromine at the 4-position stabilizes intermediates via resonance, while the chloromethyl group undergoes SN2 displacement.

- Experimental Validation : Monitor reaction kinetics with ¹³C NMR to track intermediate formation .

Q. How can contradictory vibrational data between experimental and computational results be reconciled?

Q. What strategies are effective in analyzing thermal decomposition pathways?

- Techniques :

- Thermogravimetric Analysis (TGA): Monitor mass loss between 150–250°C (indicative of nitro group decomposition).

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile byproducts (e.g., HBr, NO₂).

- Computational Support : Use transition state theory (Gaussian 16, M06-2X/6-31G*) to model decomposition intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.